4-Butylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, featuring a butyl group at the fourth position and a nitrile group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridine-2-carbonitrile typically involves the reaction of 4-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrile group is introduced at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Butylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Butylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various chemicals used in industrial processes.
Wirkmechanismus
The mechanism of action of 4-Butylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In materials science, its electronic properties are exploited to develop new materials. The exact pathways and molecular targets vary based on the specific use case.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylpyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
4-Methylpyridine-2-carbonitrile: Features a methyl group at the fourth position.
4-Ethylpyridine-2-carbonitrile: Contains an ethyl group at the fourth position.
Uniqueness: 4-Butylpyridine-2-carbonitrile is unique due to its specific combination of a butyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
142730-56-1 |
---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
4-butylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-3-4-9-5-6-12-10(7-9)8-11/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
YQZRZYMVMSUIQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.